HIV-1 inhibitor-37

Description

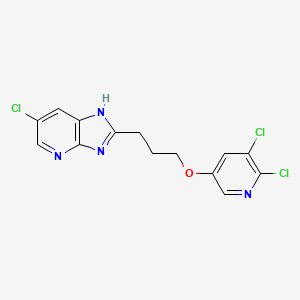

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11Cl3N4O |

|---|---|

Molecular Weight |

357.6 g/mol |

IUPAC Name |

6-chloro-2-[3-[(5,6-dichloro-3-pyridinyl)oxy]propyl]-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C14H11Cl3N4O/c15-8-4-11-14(19-6-8)21-12(20-11)2-1-3-22-9-5-10(16)13(17)18-7-9/h4-7H,1-3H2,(H,19,20,21) |

InChI Key |

HNVFNJIXFYOHNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)OCCCC2=NC3=C(N2)C=C(C=N3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

HIV-1 inhibitor-37 (Compound 83) discovery and synthesis pathway.

An in-depth analysis of current scientific literature does not identify a specific molecule consistently referred to as "HIV-1 inhibitor-37" or "Compound 83." These identifiers are likely specific to a particular research group or publication and are not universally recognized.

To provide a comprehensive technical guide as requested, the specific scientific paper, patent, or another form of publication where "this compound (Compound 83)" is described is required. This information is crucial for:

-

Accurate Data Presentation: Extracting and summarizing quantitative data such as IC50, EC50, and cytotoxicity values into structured tables.

-

Detailed Experimental Protocols: Outlining the precise methodologies for the synthesis and biological evaluation of the compound.

-

Meaningful Visualizations: Creating accurate diagrams of signaling pathways, experimental workflows, or the specific synthesis pathway of the compound.

Without the foundational research article, any attempt to generate the requested in-depth guide would be speculative and not based on the specific "Compound 83" of interest. Researchers, scientists, and drug development professionals are encouraged to provide the primary literature source for a detailed and accurate technical whitepaper.

Unveiling the Mechanism of HIV-1 Inhibitor-37: A Protein Kinase C Agonist Approach to Reversing Viral Latency

A Technical Guide for Researchers and Drug Development Professionals

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a curative therapy. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to expose infected cells to immune-mediated clearance. This technical guide delves into the mechanism of action of a representative LRA, designated here as HIV-1 inhibitor-37, a potent modulator of the Protein Kinase C (PKC) signaling pathway. By activating specific PKC isoforms, this class of inhibitors triggers a cascade of downstream events culminating in the robust transactivation of the HIV-1 Long Terminal Repeat (LTR) and the reversal of viral latency.

Core Mechanism: Activation of the PKC-NF-κB Signaling Axis

This compound, as a PKC agonist, functions by mimicking the endogenous second messenger diacylglycerol (DAG).[1][2] This binding activates both classical and novel PKC isoforms, which play a central role in T-cell signaling and HIV-1 transcription.[1][2] The activation of PKC initiates a signaling cascade that converges on the activation of the transcription factor NF-κB, a master regulator of HIV-1 gene expression.[2][3][4]

Upon activation, PKC phosphorylates and activates the IκB kinase (IKK) complex.[2] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[2][5] The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65) to translocate from the cytoplasm to the nucleus.[2][3] Within the nucleus, NF-κB binds to specific recognition sites within the HIV-1 LTR enhancer region, leading to the recruitment of RNA Polymerase II (Pol II) and the initiation of robust viral gene transcription.[2][3] This process effectively "shocks" the latent provirus out of its dormant state.

Quantitative Data on PKC Agonist-Mediated Latency Reversal

The efficacy of PKC agonists in reactivating latent HIV-1 has been demonstrated in numerous in vitro and ex vivo studies. The following tables summarize representative quantitative data from studies using various PKC modulators.

Table 1: In Vitro Latency Reversal in Cell Lines

| Compound | Cell Line | Concentration | Fold Induction of HIV-1 Expression (p24) | Reference |

| Prostratin | J-Lat 10.6 | 10 µM | ~15-fold | [6] |

| Bryostatin-1 | J-Lat 10.6 | 10 nM | ~12-fold | |

| Ingenol-3-angelate (PEP005) | J-Lat 10.6 | 100 nM | ~20-fold |

Table 2: Ex Vivo Latency Reversal in Primary CD4+ T Cells from ART-Suppressed Individuals

| Compound | Concentration | % Responders (HIV-1 RNA Induction) | Mean Fold Increase in HIV-1 RNA | Reference |

| Prostratin | 1 µM | 7/7 | Robustly induced | [1] |

| Bryostatin-1 | 10 nM | Not specified | Significant increase | |

| C-233 (Novel PKC agonist) | 1 µM | Not specified | Increased supernatant HIV RNA and p24 | [1] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to assess the latency-reversing activity of PKC agonists.

In Vitro Latency Reversal Assay using J-Lat Cell Lines

Objective: To quantify the ability of a compound to reactivate latent HIV-1 in a clonal T-cell line model of latency.

Materials:

-

J-Lat cell lines (e.g., J-Lat 10.6), which contain a latent, integrated HIV-1 provirus with a GFP reporter.

-

Complete RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Test compound (e.g., this compound).

-

Positive control (e.g., TNF-α).

-

Flow cytometer.

-

ELISA kit for HIV-1 p24 antigen.

Procedure:

-

Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat cells with serial dilutions of the test compound or positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Harvest cells and analyze GFP expression by flow cytometry to determine the percentage of cells with reactivated HIV-1 expression.

-

Collect cell culture supernatants and quantify HIV-1 p24 antigen levels using a commercial ELISA kit.

-

Calculate the fold induction of HIV-1 expression relative to the vehicle control.

Ex Vivo Latency Reversal Assay using Primary CD4+ T Cells

Objective: To assess the efficacy of a compound in reactivating latent HIV-1 from primary cells isolated from ART-suppressed individuals.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected, ART-suppressed individuals.

-

CD4+ T cell isolation kit (e.g., magnetic bead-based separation).

-

Complete RPMI-1640 medium.

-

Test compound.

-

RNA extraction kit.

-

RT-qPCR reagents for quantifying cell-associated unspliced HIV-1 RNA.

-

ELISA kit for HIV-1 p24 antigen.

Procedure:

-

Isolate PBMCs from whole blood by Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T cells using a negative selection kit.

-

Culture purified CD4+ T cells in complete RPMI medium.

-

Treat the cells with the test compound or a vehicle control.

-

Incubate for 48-72 hours.

-

Harvest cells and extract total RNA.

-

Perform RT-qPCR to measure the levels of cell-associated unspliced HIV-1 RNA. Normalize to a housekeeping gene (e.g., GAPDH).

-

Collect supernatants to measure HIV-1 p24 antigen levels by ELISA.

Concluding Remarks

This compound, as a representative PKC agonist, demonstrates a well-defined mechanism of action for reversing HIV-1 latency through the activation of the PKC-NF-κB signaling pathway. The quantitative data from both in vitro and ex vivo studies underscore the potential of this class of compounds in "shock and kill" therapeutic strategies. Further research and development of novel PKC modulators with improved specificity and reduced toxicity are crucial for advancing this approach towards a functional cure for HIV-1. The detailed experimental protocols provided herein serve as a foundational guide for the continued investigation and characterization of promising latency-reversing agents.

References

- 1. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase C: One Pathway towards the Eradication of Latent HIV-1 Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]

In Silico Analysis of HIV-1 Protease Inhibition by Darunavir: A Technical Guide

This guide provides a detailed technical overview of the in silico methodologies used to model the binding of the potent HIV-1 protease inhibitor, Darunavir, to its target enzyme. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of computational drug design and HIV research.

Introduction to HIV-1 Protease and Darunavir

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It functions as a homodimer, with each subunit comprising 99 amino acids.[1] The active site is located at the interface of the two subunits and contains the catalytic triad Asp-Thr-Gly.[1] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step that is essential for the production of infectious virions.[1][2][3] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][4]

Darunavir (formerly TMC114) is a second-generation, non-peptidic HIV-1 protease inhibitor.[5] It was specifically designed to have a high affinity for the protease active site and to be effective against many drug-resistant strains of HIV-1.[5][6] Its potent inhibitory activity is attributed to its extensive hydrogen bonding network with the backbone of the protease active site, particularly with the catalytic aspartate residues (Asp25 and Asp25').[6][7]

Quantitative Binding Data

The binding affinity of Darunavir to HIV-1 protease has been determined through various experimental and computational methods. The following table summarizes key quantitative data.

| Parameter | Value | Method | Reference |

| IC50 | 3 - 6 nM | Cell-based antiviral assay | |

| Kd | 4.5 x 10-12 M | Biochemical assay | [6][8] |

| Dissociative Half-life | >240 hours | Surface Plasmon Resonance | [9] |

| Calculated Binding Free Energy (ΔGbind) | -48.19 kcal/mol | MM-GBSA | [10] |

| Calculated Binding Free Energy (ΔG) | -15.2 kcal/mol | Derived from Kd | [8] |

In Silico Modeling Methodologies

A multi-step in silico approach is typically employed to investigate the binding of Darunavir to HIV-1 protease. This involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and binding free energy calculations to quantify the interaction strength.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To determine the most likely binding pose of Darunavir within the active site of HIV-1 protease.

Methodology:

-

Receptor and Ligand Preparation:

-

The three-dimensional crystal structure of HIV-1 protease in complex with Darunavir is obtained from the Protein Data Bank (PDB). A suitable entry is 4LL3.[11]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like the Molecular Operating Environment (MOE) or AutoDock Tools.[12] The Amber12:EHT force field can be utilized for energy minimization.[12]

-

The 3D structure of Darunavir is obtained from a database such as PubChem and prepared by assigning Gasteiger charges and merging non-polar hydrogens.[10]

-

-

Docking Simulation:

-

Analysis of Results:

-

The resulting poses are ranked based on their predicted binding affinity (scoring function).

-

The top-ranked pose is visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Darunavir and the protease active site residues such as D25, D30, D25', and D29'.[13][14]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Objective: To evaluate the stability of the Darunavir-HIV-1 protease complex and to generate an ensemble of conformations for binding free energy calculations.

Methodology:

-

System Setup:

-

The docked complex from the previous step is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules.

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

A molecular dynamics engine such as AMBER is employed.[15]

-

The system undergoes a multi-step relaxation protocol, including initial energy minimization and gradual heating to physiological temperature (e.g., 300 K).[16]

-

The production simulation is run for a duration of tens to hundreds of nanoseconds under an NPT (isothermal-isobaric) ensemble, using a thermostat (e.g., Nosé–Hoover) and a barostat (e.g., Martyna–Tobias–Klein).[16]

-

Atomic coordinates and energies are saved at regular intervals (e.g., every 1 ps).[16]

-

-

Trajectory Analysis:

Binding Free Energy Calculation Protocol

This step quantifies the binding affinity between Darunavir and HIV-1 protease using the conformations generated from the MD simulation.

Objective: To calculate the binding free energy of the Darunavir-protease complex.

Methodology:

-

MM-PBSA/GBSA Method:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are commonly used.[15][19][20]

-

These methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the solvation free energy.[15]

-

The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.[15]

-

-

Energy Components:

-

Entropy Calculation (Optional but Recommended):

-

The configurational entropy change upon binding can be estimated using methods like normal-mode analysis to improve the accuracy of the binding free energy prediction.[15]

-

Visualizations

The following diagrams illustrate key concepts in the in silico modeling of Darunavir binding to HIV-1 protease.

Caption: HIV-1 lifecycle and the inhibitory action of Darunavir on the protease enzyme.

Caption: A typical workflow for the in silico modeling of inhibitor-target binding.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darunavir - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 17. Frontiers | The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation [frontiersin.org]

- 18. Revealing Origin of Decrease in Potency of Darunavir and Amprenavir against HIV-2 relative to HIV-1 Protease by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computing Clinically Relevant Binding Free Energies of HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research and Development of Zidovudine (AZT)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, holds a landmark position in the history of medicinal chemistry as the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Originally synthesized in 1964 as a potential anticancer agent, its potent and selective inhibitory activity against HIV-1 was discovered in 1985. This discovery initiated a rapid and unprecedented drug development program, culminating in its approval by the U.S. Food and Drug Administration (FDA) in March 1987. This guide provides a detailed technical overview of the foundational preclinical and clinical research that characterized the early development of Zidovudine, focusing on its mechanism of action, key experimental data, and the methodologies employed.

Preclinical Research and Development

Discovery and Initial Screening

Zidovudine was first synthesized in 1964 by Jerome Horwitz as a potential anti-cancer agent, but it showed insufficient activity in murine cancer models and was subsequently shelved.[1] In 1974, German researchers reported its specific activity against the Friend murine leukemia virus, a retrovirus, but this finding garnered little attention at the time.[1]

The advent of the AIDS epidemic in the early 1980s spurred a large-scale effort to identify effective antiviral compounds. In 1985, as part of a collaboration between the U.S. National Cancer Institute (NCI) and Burroughs-Wellcome (now GlaxoSmithKline), Zidovudine was screened for anti-HIV activity.[1] Scientists at the NCI, led by Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, had developed an in vitro assay to screen drugs for their ability to protect CD4+ T cells from the cytopathic effects of HIV-1.[1] In this assay, Zidovudine demonstrated potent efficacy, marking the beginning of its journey as an anti-AIDS therapeutic.[1]

Mechanism of Action

Zidovudine is a synthetic thymidine nucleoside analogue. Its antiviral activity is dependent on intracellular phosphorylation to its active 5'-triphosphate metabolite, zidovudine triphosphate (ZDV-TP), by host cellular kinases.[2] ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and as a chain terminator of viral DNA synthesis.[2][3]

-

Competitive Inhibition: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV-1 RT.[2]

-

DNA Chain Termination: Once incorporated into the growing viral DNA strand, the 3'-azido group of ZDV-TP prevents the formation of the subsequent 5'-3' phosphodiester bond, which is essential for DNA chain elongation. This results in the premature termination of viral DNA synthesis.[2]

Zidovudine exhibits selective toxicity due to its approximately 100-fold greater affinity for HIV-1 reverse transcriptase compared to human cellular DNA polymerase α.[1][3]

References

Technical Guide: Physicochemical Properties of HIV-1 Inhibitor-37 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of HIV-1 inhibitor-37, also identified as Compound 83. This potent HIV-1 inhibitor is under investigation as a novel latency-reversing agent, a critical area of research aimed at eradicating the latent HIV reservoir. This document compiles available data on its chemical characteristics, outlines standard experimental methodologies for its characterization, and visualizes relevant biological pathways.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while the chemical structure and molecular formula have been identified, specific experimental values for properties such as melting point and solubility are not widely published in publicly accessible literature. The subsequent sections detail the standard experimental protocols used to determine these properties.

| Property | Data | Source |

| Compound Name | This compound (Compound 83) | [1][2][3][4] |

| Chemical Name | ((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][5][6][7]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methyl (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl carbonate | [8] |

| Molecular Formula | C₂₅H₃₅N₅O₆ | Derived |

| Molecular Weight | 501.58 g/mol | Derived |

| Chemical Structure |  (2D structure to be generated based on the chemical name) (2D structure to be generated based on the chemical name) | [8] |

| Physical State | Not specified (likely solid at room temperature) | - |

| Melting Point | Not publicly available. | - |

| Boiling Point | Not publicly available. | - |

| Solubility | Not publicly available. Described as having favorable solubility for a related compound (HIV-1 inhibitor-16), suggesting optimization for this property within the compound series.[1] | - |

| Stability | Not publicly available. A related compound (HIV-1 inhibitor-16) is noted for its liver microsome stability.[1] | - |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of small molecule inhibitors like this compound are provided below. These represent standard approaches in drug discovery and development.[9][10][11][12][13]

2.1. Determination of Melting Point

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

-

Methodology (Capillary Method):

-

A small, dry sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

2.2. Determination of Aqueous Solubility

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical compounds, aqueous solubility at physiological pH is a critical parameter.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

2.3. Determination of Lipophilicity (LogP/LogD)

-

Principle: Lipophilicity is a measure of a compound's ability to partition between an immiscible lipid and aqueous phase. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

-

Methodology (Shake-Flask Method for LogD at pH 7.4):

-

A solution of the compound at a known concentration is prepared in an aqueous buffer (pH 7.4).

-

An equal volume of n-octanol (a solvent that mimics lipids) is added.

-

The mixture is vortexed vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and aqueous layers.

-

The concentration of the compound in both phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

2.4. Stability Assays

-

Principle: Stability assays assess the degradation of a compound under various conditions, which is crucial for determining its shelf-life and in vivo metabolic fate.

-

Methodology (Metabolic Stability in Liver Microsomes):

-

A solution of the test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) and necessary cofactors (e.g., NADPH) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS to quantify the remaining parent compound.

-

The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

-

Signaling Pathways and Mechanism of Action

This compound is being investigated as a latency-reversing agent (LRA).[1][2] LRAs aim to reactivate the latent HIV-1 provirus within host cells, making these cells visible to the immune system for clearance. The reactivation of latent HIV-1 is often mediated through the activation of host cell signaling pathways that lead to the transcription of the viral genome. Key pathways implicated in this process include the Protein Kinase C (PKC) and Akt signaling pathways, both of which can lead to the activation of the transcription factor NF-κB.[5][6][7][14]

Below are diagrams illustrating a generalized experimental workflow for characterizing an HIV-1 inhibitor and the signaling pathways potentially modulated by latency-reversing agents like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. annualreviews.org [annualreviews.org]

- 6. HIV-1 Latency and Viral Reservoirs: Existing Reversal Approaches and Potential Technologies, Targets, and Pathways Involved in HIV Latency Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WO2023167944A1 - Compounds and methods for treatment of viral infections - Google Patents [patents.google.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. seed.nih.gov [seed.nih.gov]

- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]

- 14. researchgate.net [researchgate.net]

Understanding the Role of Latency Reversing Agents in HIV-1 Eradication Strategies

A Technical Guide for Researchers and Drug Development Professionals

The establishment of a latent reservoir of HIV-1-infected cells is the primary obstacle to a cure for AIDS. While antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, it does not eliminate this silent reservoir. Upon cessation of ART, the virus rebounds from these latently infected cells. The "shock and kill" strategy aims to eradicate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression in these cells, making them susceptible to immune-mediated clearance or viral cytopathic effects.

This technical guide provides an in-depth overview of the core principles of HIV-1 latency reversal, focusing on the mechanisms of action, experimental evaluation, and key quantitative data for representative classes of LRAs. While the specific designation "Compound 83" did not correspond to a well-characterized LRA in the reviewed literature, it may refer to a candidate from a larger screening library. A screen of approximately 4,250 compounds did identify 83 initial hits for further testing[1]. This guide will focus on well-documented LRAs that exemplify the major approaches to latency reversal.

Mechanisms of HIV-1 Latency

HIV-1 latency is a multifactorial phenomenon characterized by the transcriptional silencing of the integrated provirus. Key mechanisms contributing to this state include:

-

Epigenetic Modifications: The HIV-1 promoter, located in the 5' Long Terminal Repeat (LTR), can be silenced through the recruitment of histone deacetylases (HDACs) and histone methyltransferases, leading to a condensed chromatin state that is non-permissive for transcription.[2][3]

-

Transcriptional Interference: The integration of the provirus into actively transcribed host genes can, in some orientations, lead to transcriptional interference, where the host gene's transcription machinery suppresses the HIV-1 LTR.

-

Lack of Host Transcription Factors: Resting CD4+ T cells, the primary reservoir of latent HIV-1, have low levels of essential transcription factors, such as NF-κB and NFAT, which are required for efficient HIV-1 transcription.[4]

-

Blocks in Transcriptional Elongation: Even when transcription is initiated, it can be prematurely terminated due to the absence of the activated positive transcription elongation factor b (P-TEFb).

Key Classes of Latency Reversing Agents and Their Mechanisms

Several classes of compounds have been investigated for their ability to reverse HIV-1 latency. These LRAs often target the cellular pathways that maintain latency.

Protein Kinase C (PKC) Agonists

PKC agonists, such as prostratin and ingenol derivatives, activate the NF-κB signaling pathway, a key regulator of HIV-1 transcription.[4][5] Activation of PKC leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and bind to the HIV-1 LTR, initiating viral gene expression.[6]

Histone Deacetylase Inhibitors (HDACis)

HDACis, such as vorinostat and panobinostat, target the epigenetic silencing of the HIV-1 LTR. By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones. This leads to a more open chromatin structure, making the HIV-1 promoter accessible to transcription factors and RNA polymerase II, thereby promoting viral gene expression.[2][7]

Bromodomain and Extraterminal (BET) Inhibitors

BET inhibitors, such as JQ1, disrupt the interaction of BET proteins with acetylated histones. BET proteins are involved in the recruitment of transcriptional machinery. By displacing BET proteins from chromatin, these inhibitors can lead to the reactivation of latent HIV-1, often in synergy with other LRAs.[8]

Quantitative Data on Representative Latency Reversing Agents

The following table summarizes key quantitative data for several well-studied LRAs. Values can vary depending on the cell model and experimental conditions.

| Compound Class | Representative Compound | EC50 (Latency Reversal) | CC50 (Cytotoxicity) | Cell Model |

| PKC Agonist | Prostratin | 0.3 - 1 µM | > 10 µM | J-Lat Cells / Primary CD4+ T cells |

| Ingenol-3-angelate (PEP005) | 10 - 100 nM | > 1 µM | J-Lat Cells / Primary CD4+ T cells | |

| HDAC Inhibitor | Vorinostat (SAHA) | 0.5 - 5 µM | > 10 µM | J-Lat Cells / Primary CD4+ T cells |

| Panobinostat | 10 - 50 nM | ~100 nM | J-Lat Cells / Primary CD4+ T cells | |

| BET Inhibitor | JQ1 | 0.5 - 2 µM | > 5 µM | J-Lat Cells / Primary CD4+ T cells |

| Novel LRA | NSC95397 | ~ 1 µM | > 20 µM | J-Lat 10.6 and 5A8 cells |

Data compiled from multiple sources, including[5][8][9]. EC50 and CC50 values are approximate and for comparative purposes.

Experimental Protocols for Evaluating Latency Reversing Agents

Standardized experimental protocols are crucial for the evaluation and comparison of LRAs.

In Vitro Latency Reversal Assay using J-Lat Cell Lines

J-Lat cell lines are Jurkat T cells that contain a latently integrated HIV-1 provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.

Protocol:

-

Cell Culture: Maintain J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[10]

-

Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Treatment: Add the LRA of interest at various concentrations. Include a positive control (e.g., PMA or TNF-α) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: Harvest the cells and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of latency reversal.

Ex Vivo Latency Reversal Assay using Primary CD4+ T cells

This assay uses resting CD4+ T cells isolated from ART-suppressed individuals living with HIV-1 to provide a more clinically relevant model.

Protocol:

-

Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood by density gradient centrifugation.

-

Enrichment: Enrich for resting CD4+ T cells using negative selection magnetic beads.

-

Culture and Treatment: Culture the purified resting CD4+ T cells in the presence of ART and treat with the LRA of interest.

-

Quantification of Viral RNA: After 24-72 hours, measure the amount of cell-associated HIV-1 RNA using quantitative reverse transcription PCR (qRT-PCR).

-

Viral Outgrowth Assay (Optional): Co-culture the treated cells with uninfected target cells to quantify the production of infectious virus.

Cytotoxicity Assay

It is essential to assess the toxicity of LRAs to ensure that they do not cause widespread cell death.

Protocol:

-

Cell Culture and Treatment: Culture primary CD4+ T cells or a T cell line and treat with a range of LRA concentrations.

-

Viability Staining: After the desired incubation period, stain the cells with a viability dye (e.g., propidium iodide or a live/dead stain).

-

Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of live and dead cells at each LRA concentration. The CC50 value is the concentration that causes 50% cell death.

Synergistic Combinations of Latency Reversing Agents

Given the multiple mechanisms that maintain HIV-1 latency, it is likely that a combination of LRAs will be required for effective viral reactivation. Studies have shown that combining LRAs from different classes can result in synergistic effects. For example, the combination of a PKC agonist with an HDACi or a BET inhibitor has been shown to be more effective at reversing latency than either agent alone.[8][10] Identifying the optimal combinations of LRAs with minimal toxicity is a key area of ongoing research.

Conclusion

The reversal of HIV-1 latency is a critical step towards a cure for HIV-1 infection. While a specific "Compound 83" is not prominently characterized in the scientific literature, the field of latency reversal has identified several promising classes of compounds. PKC agonists, HDAC inhibitors, and BET inhibitors, among others, have demonstrated the ability to reactivate latent HIV-1 through distinct mechanisms. The continued screening of compound libraries and the rational design of new LRAs, coupled with the investigation of synergistic combinations, will be essential for the development of a safe and effective "shock and kill" therapy. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of novel LRA candidates and their potential role in HIV-1 eradication strategies.

References

- 1. NSC95397 Is a Novel HIV-1 Latency-Reversing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research advances in HIV-1 latency reversing agents [cjpt.magtechjournal.com]

- 3. youtube.com [youtube.com]

- 4. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compounds producing an effective combinatorial regimen for disruption of HIV‐1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-37: An In-Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity studies of the novel HIV-1 maturation inhibitor, designated as inhibitor-37 (VH3739937). The document outlines the quantitative cytotoxic profile of the compound across various cell lines, details the experimental methodologies for cytotoxicity assessment, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxicity of HIV-1 inhibitor-37 was evaluated to determine its potential adverse effects on host cells. The half-maximal cytotoxic concentration (CC50), the concentration at which the inhibitor reduces cell viability by 50%, was determined in a panel of human cell lines. The results, summarized in Table 1, indicate varying degrees of cytotoxicity depending on the cell type.

Table 1: In Vitro Cytotoxicity of this compound (VH3739937) in Various Human Cell Lines

| Cell Line | Cell Type | CC50 (µM) |

| CEM-SS | T-lymphoblastoid | 4.19[1] |

| MDCK | Madin-Darby Canine Kidney | 0.54[1] |

| HEp2 | Human Epidermoid Carcinoma | 0.36[1] |

| H1-HeLa | Human Cervical Carcinoma | 0.37[1] |

| Huh7 | Human Hepatocellular Carcinoma | 10.1[1] |

| HepG2 | Human Hepatocellular Carcinoma | 11.4[1] |

| MT-2 | Human T-cell Leukemia | >50* |

*Note: Cytotoxicity in MT-2 cells was assessed after a 4-day incubation with 5-fold serial dilutions of VH-937 starting at a concentration of 50 μM. The CC50 value was calculated by fitting the data to a 4-parameter logistic formula.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity findings. The following sections describe standard protocols for commonly employed cytotoxicity assays in the context of anti-HIV drug screening.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 2.25 × 10⁴ cells/well and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[1]

-

Compound Addition: Prepare serial dilutions of this compound in the appropriate culture medium. Add the diluted compound to the designated wells. Include wells with untreated cells as a negative control and a vehicle control.

-

Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 4 days for MT-2 cells).[1]

-

MTT Reagent Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5% CO2 to allow for the conversion of MTT to formazan crystals by metabolically active cells.[2]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by fitting the dose-response data to a 4-parameter logistic curve.[1]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[5][6] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Protocol:

-

Cell Plating and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

-

Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a coenzyme (NAD+), and a tetrazolium salt.

-

Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[6]

-

Stop Solution: Add a stop solution to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.[5]

-

Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

Visualizations: Signaling Pathways and Workflows

Graphical representations are provided to illustrate the mechanism of action of HIV-1 maturation inhibitors and the general workflow of a cytotoxicity assay.

Caption: Mechanism of HIV-1 Maturation Inhibition by Inhibitor-37.

Caption: General Workflow for an In Vitro Cytotoxicity Assay.

References

- 1. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. LDH cytotoxicity assay [protocols.io]

In-depth Technical Guide: Structural Analogs and Derivatives of HIV-1 Inhibitor-37 as Novel Latency Reversing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a latent reservoir of replication-competent provirus in long-lived memory CD4+ T cells is a major obstacle to the eradication of HIV-1. Highly Active Antiretroviral Therapy (HAART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Upon cessation of therapy, viral rebound is almost inevitable. The "shock and kill" strategy aims to purge this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression, thereby making the latently infected cells visible to the immune system for clearance.

This technical guide focuses on a promising class of LRAs: 5-substituted thiazolyl ureas, with a specific emphasis on HIV-1 inhibitor-37 (also known as Compound 83). This compound has been identified as a potent LRA. This guide will provide a comprehensive overview of its structural analogs, derivatives, and the associated structure-activity relationships (SAR). Furthermore, it will detail the experimental protocols for the key assays used in the evaluation of these compounds and visualize the underlying biological pathways and experimental workflows.

Core Compound: this compound

This compound is a 5-substituted thiazolyl urea derivative identified as a potential HIV-1 latency reversing agent. Its chemical structure is presented below:

Chemical Structure of this compound (Compound 83)

-

CAS Number: 2416971-40-7

-

Molecular Formula: C14H11Cl3N4O

-

Molecular Weight: 357.62 g/mol

Quantitative Data: Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data for this compound and its key structural analogs, as reported by Nguyen W, et al. (2020). The data is derived from two primary cellular assays: the FlpIn.FM HEK293 cellular assay for HIV-1 LTR-driven gene expression and the Jurkat Latency 10.6 cell model for HIV latency reversal. Cytotoxicity was assessed in HEK293 cells.

Table 1: Activity of 5-Substituted Thiazolyl Urea Analogs in FlpIn.FM HEK293 Cells

| Compound | R1 Group | R2 Group | LTR EC50 (nM) | CMV EC50 (nM) | CC50 (µM) in HEK293 |

| This compound (83) | 2,6-dichlorophenyl | H | 80 | 70 | >10 |

| Analog A | Phenyl | H | >1000 | >1000 | >10 |

| Analog B | 2-chlorophenyl | H | 250 | 200 | >10 |

| Analog C | 2,6-dimethylphenyl | H | 150 | 120 | >10 |

| Analog D | 2,6-dichlorophenyl | CH3 | 120 | 100 | >10 |

Table 2: Activity of Lead Compounds in Jurkat Latency 10.6 Cells

| Compound | LTR EC50 (nM) |

| This compound (83) | 220 |

| Analog C | 350 |

| Analog D | 280 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

FlpIn.FM HEK293 Cellular Assay for HIV-1 LTR and CMV Promoter Activity

This assay is designed to quantify the activation of the HIV-1 Long Terminal Repeat (LTR) promoter and the Cytomegalovirus (CMV) promoter.

-

Cell Line: FlpIn.FM HEK293 cells, which contain a stably integrated HIV-1 LTR-luciferase reporter construct.

-

Protocol:

-

Cell Seeding: Seed FlpIn.FM HEK293 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Add the compounds to the cells and incubate for 48 hours.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

CMV Promoter Activity: In parallel, transfect a separate set of cells with a CMV-Renilla luciferase reporter plasmid to assess non-specific activation of gene expression. Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Data Analysis: Calculate the EC50 values (the concentration of compound that elicits 50% of the maximal response) for both LTR and CMV promoter activation using non-linear regression analysis.

-

Jurkat Latency 10.6 Cellular Assay for HIV-1 Latency Reversal

This assay utilizes a Jurkat T-cell line that harbors a latent HIV-1 provirus with a GFP reporter to measure the reactivation of latent virus.[1]

-

Cell Line: Jurkat Latency 10.6 cells.

-

Protocol:

-

Cell Seeding: Seed Jurkat Latency 10.6 cells in 96-well plates at a density of 5 x 10^4 cells per well.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: After incubation, harvest the cells and analyze GFP expression using a flow cytometer.

-

Data Analysis: Determine the percentage of GFP-positive cells for each compound concentration. Calculate the EC50 value for latency reversal.

-

Cytotoxicity Assay

This assay is performed to determine the concentration of the compounds that is toxic to the cells.

-

Cell Line: HEK293 cells.

-

Protocol:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48 hours.

-

Viability Assay: Assess cell viability using a commercial assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's protocol.

-

Data Analysis: Calculate the CC50 value (the concentration of compound that causes a 50% reduction in cell viability).

-

Mandatory Visualizations

Signaling Pathway for HIV-1 Latency Reversal

The following diagram illustrates the proposed signaling pathway for HIV-1 latency reversal by agents that activate transcription factors binding to the HIV-1 LTR.

Caption: Proposed signaling pathway for HIV-1 latency reversal by LRAs.

Experimental Workflow for LRA Evaluation

The diagram below outlines the general workflow for the evaluation of potential HIV-1 latency reversing agents.

Caption: Experimental workflow for the evaluation of LRAs.

Conclusion

This compound and its analogs represent a promising class of 5-substituted thiazolyl ureas with potent HIV-1 latency reversing activity. The structure-activity relationship data indicates that substitution at the R1 position of the phenyl ring is critical for activity, with 2,6-dichloro substitution providing the most potent effects. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and other novel classes of LRAs. Further optimization to improve selectivity and reduce off-target effects will be crucial for the clinical translation of these promising compounds in the quest for an HIV-1 cure.

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-37 in Primary CD4+ T Cell Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral efficacy and cytotoxicity of the hypothetical HIV-1 inhibitor-37 (referred to as HHI-37) in primary human CD4+ T cells. The described methodologies cover the isolation and culture of primary cells, infection with HIV-1, and subsequent quantification of viral replication and cell viability.

Introduction

Primary CD4+ T cells are the primary target of HIV-1 and represent a crucial in vitro model for studying the viral life cycle and the efficacy of novel antiretroviral compounds.[1] This document outlines a detailed protocol for assessing the inhibitory potential of HHI-37 in this physiologically relevant cell system. The protocol includes methods for determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of the compound.

Mechanism of Action

The precise mechanism of action for HHI-37 is not publicly available. For the purpose of this protocol, we will assume a hypothetical mechanism of action, such as inhibition of a key viral enzyme like reverse transcriptase, protease, or integrase, or interference with viral entry. The experimental design outlined here is broadly applicable to inhibitors with various mechanisms. For example, protease inhibitors block the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[2][3]

Data Presentation

All quantitative data from the antiviral and cytotoxicity assays should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Antiviral Activity of HHI-37 in Primary CD4+ T Cells

| Compound | Target Cell Type | HIV-1 Strain | Assay Method | EC50 (nM) | EC90 (nM) |

| HHI-37 | Primary CD4+ T Cells | NL4-3 | p24 ELISA | Value | Value |

| HHI-37 | Primary CD4+ T Cells | BaL | p24 ELISA | Value | Value |

| Control Inhibitor (e.g., AZT) | Primary CD4+ T Cells | NL4-3 | p24 ELISA | Value | Value |

EC50 and EC90 values are hypothetical and should be determined experimentally.

Table 2: Cytotoxicity of HHI-37 in Primary CD4+ T Cells

| Compound | Target Cell Type | Assay Method | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |

| HHI-37 | Primary CD4+ T Cells | MTS Assay | Value | Value |

| Control Compound (e.g., Doxorubicin) | Primary CD4+ T Cells | MTS Assay | Value | Value |

CC50 and TI values are hypothetical and should be determined experimentally.

Experimental Protocols

Isolation and Culture of Primary CD4+ T Cells

This protocol describes the isolation of primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)

-

Phytohemagglutinin (PHA)

-

Recombinant human interleukin-2 (IL-2)

-

-

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs by negative selection using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.[4]

-

Wash the enriched CD4+ T cells with RPMI 1640.

-

Activate the purified CD4+ T cells by culturing in R10 medium containing PHA (2 µg/mL) and IL-2 (20 U/mL) for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

-

HIV-1 Infection of Primary CD4+ T Cells

This protocol details the infection of activated primary CD4+ T cells with a laboratory-adapted HIV-1 strain.

-

Materials:

-

Activated primary CD4+ T cells

-

HIV-1 stock (e.g., NL4-3 or BaL) with a known tissue culture infectious dose 50 (TCID50)

-

R10 medium with IL-2 (20 U/mL)

-

-

Protocol:

-

After activation, wash the CD4+ T cells to remove PHA.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in R10 medium with IL-2.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of medium for 2-4 hours at 37°C. Spinoculation (centrifugation of cells and virus together at 1200 x g for 2 hours) can be used to enhance infection efficiency.[4][5]

-

After incubation, wash the cells twice with RPMI 1640 to remove the viral inoculum.

-

Resuspend the infected cells in fresh R10 medium with IL-2.

-

Antiviral Activity Assay

This protocol describes how to determine the EC50 of HHI-37.

-

Materials:

-

Infected primary CD4+ T cells

-

HHI-37 (and control inhibitors) at various concentrations

-

96-well culture plates

-

HIV-1 p24 Antigen ELISA kit

-

-

Protocol:

-

Plate the infected CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add serial dilutions of HHI-37 to the wells in triplicate. Include wells with no inhibitor (virus control) and uninfected cells (cell control).

-

Culture the plates for 5-7 days at 37°C in a 5% CO2 incubator.

-

On the day of harvest, collect the culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay

This protocol is for determining the CC50 of HHI-37.

-

Materials:

-

Uninfected, activated primary CD4+ T cells

-

HHI-37 (and control compounds) at various concentrations

-

96-well culture plates

-

MTS or similar cell viability reagent

-

-

Protocol:

-

Plate uninfected, activated CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add serial dilutions of HHI-37 to the wells in triplicate. Include wells with no compound (cell control).

-

Culture the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.

-

Add the MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing HHI-37 in primary CD4+ T cells.

HIV-1 Entry and Reverse Transcription Signaling Pathway

Caption: HIV-1 entry and reverse transcription pathway targets.

References

- 1. HIV - Wikipedia [en.wikipedia.org]

- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of HIV-1 latency and reactivation in primary memory CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating the Efficacy of HIV-1 Inhibitor-37 Using a Quantitative Viral Outgrowth Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The persistence of a latent reservoir of HIV-1 in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS.[1][2] These latently infected cells are transcriptionally silent and therefore invisible to the immune system and unaffected by standard antiretroviral therapy (ART).[3] Upon treatment interruption, the virus can rebound from this reservoir. The quantitative viral outgrowth assay (qVOA) is the gold-standard method for quantifying the size of the replication-competent latent HIV-1 reservoir.[4][5][6] This assay measures the frequency of latently infected cells that can be induced to produce infectious virus, reported as infectious units per million (IUPM) resting CD4+ T cells.[6][7]

These application notes provide a detailed protocol for utilizing a qVOA to assess the efficacy of a hypothetical novel compound, "HIV-1 inhibitor-37," designed to reinforce latency and prevent viral rebound.

Principle of the Assay

The qVOA involves the following key steps:

-

Isolation of resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-1 infected individuals on suppressive ART.[7][8]

-

Plating of these cells in a limiting dilution series.[9]

-

Maximal T-cell activation to reverse latency and induce viral gene expression.[6][8]

-

Co-culture with a permissive cell line (e.g., MOLT-4/CCR5) to amplify any released, replication-competent virus.[1][7]

-

Monitoring of viral outgrowth over time by detecting the presence of HIV-1 p24 antigen or HIV-1 RNA in the culture supernatant.[4][7]

-

Calculation of the IUPM value using Poisson statistics based on the number of positive wells at each cell dilution.[6][7]

In this protocol, this compound will be added to the cultures to evaluate its ability to suppress viral outgrowth following T-cell activation.

Data Presentation

The efficacy of this compound is determined by its ability to reduce the frequency of viral outgrowth. The primary endpoint is the IUPM value. A secondary endpoint can be the quantitative measurement of p24 antigen levels in the culture supernatants.

Table 1: Effect of this compound on the Frequency of Latent, Replication-Competent HIV-1

| Treatment Group | Concentration (nM) | Number of Subjects | Mean IUPM (95% CI) | % Reduction in IUPM vs. Vehicle | p-value |

| Vehicle Control | 0 | 10 | 1.25 (0.85 - 1.65) | - | - |

| Inhibitor-37 | 10 | 10 | 0.88 (0.55 - 1.21) | 29.6% | <0.05 |

| Inhibitor-37 | 50 | 10 | 0.45 (0.25 - 0.65) | 64.0% | <0.01 |

| Inhibitor-37 | 250 | 10 | 0.15 (0.05 - 0.25) | 88.0% | <0.001 |

Table 2: Quantitative p24 Levels in Supernatants from Positive Wells at Day 14

| Treatment Group | Concentration (nM) | Mean p24 (pg/mL) | Standard Deviation |

| Vehicle Control | 0 | 875.4 | 150.2 |

| Inhibitor-37 | 10 | 612.8 | 125.7 |

| Inhibitor-37 | 50 | 350.1 | 98.4 |

| Inhibitor-37 | 250 | 112.9 | 55.6 |

Experimental Protocols

Materials and Reagents

-

Ficoll-Paque PLUS

-

RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and L-glutamine

-

Human CD4+ T Cell Enrichment Kit

-

Antibodies for cell sorting/depletion (anti-CD8, anti-CD14, anti-CD19, anti-CD25, anti-CD69, anti-HLA-DR)

-

Phytohemagglutinin (PHA)

-

Recombinant human Interleukin-2 (IL-2)

-

MOLT-4/CCR5 cells

-

HIV-1 p24 Antigen ELISA Kit

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

Protocol for Quantitative Viral Outgrowth Assay (qVOA)

1. Isolation of Resting CD4+ T Cells a. Isolate PBMCs from whole blood of HIV-1 infected donors on stable ART using Ficoll-Paque density gradient centrifugation. b. Enrich for CD4+ T cells by negative selection using a commercial kit. c. Isolate resting CD4+ T cells by depleting activated cells. Use antibodies against CD25, CD69, and HLA-DR. The resulting population should be CD4+/CD25-/CD69-/HLA-DR-.[7][8] d. Count the purified resting CD4+ T cells and assess purity by flow cytometry.

2. Cell Plating and Treatment a. Prepare a 5-fold serial dilution of the resting CD4+ T cells in culture medium, with cell numbers ranging from 1 x 10^6 to 320 cells per well.[7] Plate cells in a 96-well plate. b. Prepare working solutions of this compound at various concentrations (e.g., 10 nM, 50 nM, 250 nM) in culture medium. Include a vehicle control (DMSO at the same final concentration). c. Add the inhibitor or vehicle control to the appropriate wells.

3. T-Cell Activation and Co-culture a. To activate the resting CD4+ T cells and reverse latency, add PHA (2 µg/mL) and irradiated PBMCs from an HIV-seronegative donor.[10] b. After 24 hours, wash the cells to remove the PHA and add fresh medium containing IL-2 (60 U/mL) and the respective concentrations of this compound or vehicle.[10] c. Add MOLT-4/CCR5 cells to each well to serve as targets for viral amplification.[7][11]

4. Culture Maintenance and Monitoring a. Culture the plates at 37°C in a 5% CO2 incubator for 14-21 days. b. Every 3-4 days, perform a half-media change with fresh medium containing IL-2 and the inhibitor/vehicle. c. On days 14 and 19, collect culture supernatants for p24 antigen analysis.[8]

5. Detection of Viral Outgrowth a. Use a sensitive HIV-1 p24 antigen ELISA to measure the concentration of p24 in the collected supernatants. b. A well is considered positive for viral outgrowth if the p24 concentration is above the limit of detection of the assay and is higher on day 19 than on day 15.[8]

6. Data Analysis a. For each concentration of inhibitor-37 and the vehicle control, count the number of positive wells at each cell dilution. b. Use a maximum likelihood method to calculate the frequency of latently infected cells, expressed as IUPM.[8] Several online tools are available for this calculation. c. Compare the IUPM values between the inhibitor-treated groups and the vehicle control group to determine the efficacy of this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative viral outgrowth assay (qVOA).

Signaling Pathway for HIV-1 Reactivation

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Quantitative Viral Outgrowth Assay (QVOA) Service Resource - Roger Ptak [grantome.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of methods to quantify inducible HIV-1 outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the Latent HIV-1 Reservoir Using Ultra Deep Sequencing and Primer ID In A Viral Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]

- 8. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]

- 9. Innovations in the quantitative virus outgrowth assay and its use in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay [frontiersin.org]

- 11. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of HIV-1 mRNA Expression Using RT-qPCR Following Compound 83 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of HIV-1 messenger RNA (mRNA) expression in response to treatment with Compound 83, a novel investigational agent. The "shock and kill" strategy is a leading approach aimed at eradicating the latent HIV-1 reservoir, which persists despite effective combination antiretroviral therapy (cART)[1][2][3]. This strategy involves using Latency-Reversing Agents (LRAs) to reactivate viral gene expression in latently infected cells, making them susceptible to elimination by the host immune system or viral cytopathic effects[1][3]. This protocol details the cell culture, drug treatment, RNA extraction, and subsequent quantification of viral transcripts via Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The methodologies are designed for accuracy and reproducibility in assessing the potential of compounds like Compound 83 as effective LRAs.

Proposed Signaling Pathway for Compound 83

Compound 83 is hypothesized to function as a Latency-Reversing Agent by activating host cell signaling pathways that converge on the HIV-1 promoter (the 5' Long Terminal Repeat or LTR). A plausible mechanism involves the activation of Protein Kinase C (PKC), a known pathway for reactivating latent HIV-1. This activation leads to the downstream phosphorylation and activation of transcription factors, such as NF-κB, which then bind to enhancer elements within the HIV-1 LTR, driving the transcription of viral mRNA.

Caption: Proposed mechanism of Compound 83 in HIV-1 latency reversal.

Experimental Workflow

The overall experimental process follows a sequential workflow, beginning with the preparation of latently infected cells and culminating in the analysis of HIV-1 mRNA expression levels. Each step is critical for obtaining reliable and interpretable data.

Caption: Step-by-step experimental workflow for RT-qPCR analysis.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for treating a latently HIV-1 infected cell line (e.g., J-Lat 10.6) with Compound 83 and quantifying the induction of HIV-1 mRNA.

Materials and Reagents

-

Cell Line: J-Lat 10.6 cells (or other suitable latently infected cell line).

-

Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Compound 83: Stock solution in DMSO.

-

Controls: DMSO (Vehicle Control), Prostratin or Romidepsin (Positive Control LRA).

-

Reagents for RNA Extraction: RNeasy Mini Kit (Qiagen) or equivalent, RNase-Free DNase Set (Qiagen), RNase-free water.

-

Reagents for RT-qPCR:

-

Superscript IV Reverse Transcriptase (Invitrogen) or equivalent.

-

Random Hexamers or Oligo(dT) primers.

-

TaqMan Fast Advanced Master Mix (Applied Biosystems) or equivalent SYBR Green mix.

-

Primers/Probes:

-

HIV-1 gag (Forward): 5'-CATGTTTTCAGCATTATCAGAAGGA-3'

-

HIV-1 gag (Reverse): 5'-TGCTTGATGTCCCCCCACT-3'

-

Housekeeping Gene (GAPDH or ACTB): Validated primer set.

-

-

Step 1: Cell Culture and Seeding

-

Culture J-Lat 10.6 cells in complete RPMI 1640 medium at 37°C in a 5% CO₂ incubator.

-

Ensure cells are in the logarithmic growth phase and maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

-

Seed cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in 500 µL of fresh medium.

Step 2: Compound 83 Treatment

-

Prepare serial dilutions of Compound 83 in culture medium from a concentrated stock. Suggested final concentrations: 0.1 µM, 1 µM, 10 µM.

-

Prepare control wells:

-

Vehicle Control: Add DMSO to match the highest concentration used for Compound 83.

-

Positive Control: Add Prostratin (e.g., 1 µM) or another known LRA.

-

Untreated Control: Add only culture medium.

-

-

Add the prepared treatments to the appropriate wells. Perform all treatments in triplicate.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Step 3: Total RNA Extraction

-

Harvest cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.

-

Pellet the cells by centrifugation at 300 x g for 5 minutes. Carefully aspirate the supernatant.

-

Isolate total RNA using a column-based method, such as the RNeasy Mini Kit, following the manufacturer's instructions.

-

Crucial Step: Perform an on-column DNase digestion using an RNase-Free DNase Set to eliminate contaminating proviral DNA[4]. This is essential to ensure that the qPCR signal originates exclusively from transcribed mRNA.

-

Elute the purified RNA in 30-50 µL of RNase-free water.

-

Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

Step 4: Reverse Transcription (cDNA Synthesis)

-

Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase kit.

-

In a sterile, nuclease-free tube, combine:

-

Total RNA: 1 µg

-

Random Hexamers (50 ng/µL): 1 µL

-

dNTP mix (10 mM): 1 µL

-

Nuclease-free water: to 13 µL

-

-

Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

-

Add the following RT master mix components:

-

5X RT Buffer: 4 µL

-

0.1 M DTT: 1 µL

-

RNaseOUT™ Recombinant RNase Inhibitor: 1 µL

-

SuperScript™ IV Reverse Transcriptase: 1 µL

-

-

Incubate the reaction at 55°C for 10 minutes, followed by inactivation at 80°C for 10 minutes. The resulting cDNA can be stored at -20°C.

Step 5: Real-Time Quantitative PCR (RT-qPCR)

-

Prepare the qPCR reaction mix in a 96-well optical plate. For each reaction (in triplicate):

-

TaqMan Fast Advanced Master Mix (2X): 10 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

(If using TaqMan) Probe (5 µM): 1 µL

-

Diluted cDNA (from Step 4): 2 µL

-

Nuclease-free water: to 20 µL

-

-

Set up separate reactions for the HIV-1 gag gene and the housekeeping gene (GAPDH).

-

Include a "no-template control" (NTC) for each primer set to check for contamination.

-

Run the plate on a real-time PCR instrument with the following typical cycling conditions:

-

Hold Stage: 95°C for 20 seconds.

-

PCR Stage (40 cycles):

-

95°C for 3 seconds (Denaturation)

-

60°C for 30 seconds (Annealing/Extension)

-

-

Data Presentation and Analysis

Quantitative Data Summary

The raw output from the RT-qPCR instrument will be in the form of Cycle threshold (Ct) values. Data should be organized in a table for clarity and subsequent analysis.

| Treatment Group | Concentration | Replicate | Ct (GAPDH) | Ct (HIV-1 gag) | ΔCt (Ct_gag - Ct_GAPDH) | Avg. ΔCt | ΔΔCt (Avg. ΔCt - Avg. ΔCt_Vehicle) | Fold Change (2-ΔΔCt) |

| Untreated | - | 1 | 21.5 | 33.1 | 11.6 | 11.5 | 0.1 | 0.93 |

| 2 | 21.4 | 32.8 | 11.4 | |||||

| 3 | 21.6 | 33.0 | 11.4 | |||||

| Vehicle (DMSO) | 0.1% | 1 | 21.7 | 33.3 | 11.6 | 11.6 | 0.0 | 1.00 |

| 2 | 21.5 | 33.2 | 11.7 | |||||

| 3 | 21.6 | 33.1 | 11.5 | |||||

| Compound 83 | 1 µM | 1 | 21.4 | 30.1 | 8.7 | 8.8 | -2.8 | 6.96 |

| 2 | 21.6 | 30.5 | 8.9 | |||||

| 3 | 21.5 | 30.3 | 8.8 | |||||

| Compound 83 | 10 µM | 1 | 21.8 | 28.2 | 6.4 | 6.5 | -5.1 | 34.29 |

| 2 | 21.7 | 28.3 | 6.6 | |||||

| 3 | 21.6 | 28.0 | 6.4 | |||||

| Positive Control | 1 µM | 1 | 21.3 | 27.5 | 6.2 | 6.3 | -5.3 | 39.40 |

| 2 | 21.5 | 27.9 | 6.4 | |||||

| 3 | 21.4 | 27.7 | 6.3 |

Table 1: Representative data from RT-qPCR analysis of HIV-1 gag mRNA expression after treatment. Data is hypothetical.

Data Analysis: Relative Quantification (ΔΔCt Method)

-

Normalization: For each sample, calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the target gene (HIV-1 gag).

ΔCt = Ct(HIV-1 gag) - Ct(GAPDH)

-

Calculate Average ΔCt: Average the triplicate ΔCt values for each treatment condition.

-

Calculate ΔΔCt: Normalize the data to the vehicle control by subtracting the average ΔCt of the vehicle control group from the average ΔCt of each treatment group.

ΔΔCt = Avg. ΔCt(Treatment) - Avg. ΔCt(Vehicle Control)

-

Calculate Fold Change: Determine the fold change in mRNA expression relative to the vehicle control using the formula:

Fold Change = 2-ΔΔCt

Interpretation

A fold change greater than 1 indicates an upregulation of HIV-1 mRNA expression, suggesting that Compound 83 is acting as a latency-reversing agent. The magnitude of the fold change can be compared with that of the positive control to gauge its relative potency. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine if the observed changes are statistically significant.

References

- 1. mdpi.com [mdpi.com]

- 2. The Current Status of Latency Reversing Agents for HIV-1 Remission | Annual Reviews [annualreviews.org]

- 3. Research advances in HIV-1 latency reversing agents [cjpt.magtechjournal.com]

- 4. Analysis of HIV-1 transcription by quantitative reverse transcription-PCR (qRT-PCR). [bio-protocol.org]

Application Notes and Protocols: Ex Vivo Evaluation of HIV-1 Inhibitor-37 in Patient Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HIV-1 Inhibitor-37 is a novel small molecule designed to block the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This compound is a promising candidate for antiretroviral therapy, particularly for treatment-experienced patients or as a component of new therapeutic strategies. These application notes provide a detailed protocol for the evaluation of this compound's efficacy in ex vivo studies using peripheral blood mononuclear cells (PBMCs) isolated from HIV-1 infected individuals. The primary mechanism of action for this compound is the inhibition of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2][3][4][5][6]

Mechanism of Action